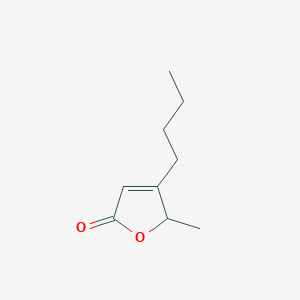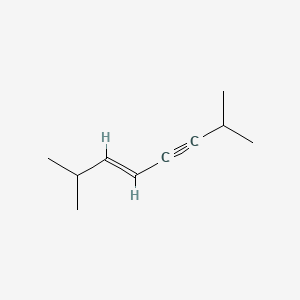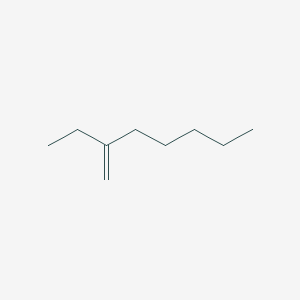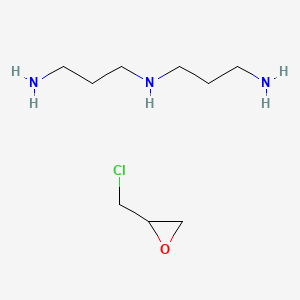
N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is a compound that combines the properties of a diamine and an epoxide. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane typically involves the reaction of propane-1,3-diamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Amination of Propane-1,3-diamine: Propane-1,3-diamine is reacted with an appropriate amine to introduce the aminopropyl group.
Reaction with Epichlorohydrin: The aminopropyl-substituted propane-1,3-diamine is then reacted with epichlorohydrin under controlled temperature and pH conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactive nature.
Mecanismo De Acción
The mechanism of action of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the epoxide functionality.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A compound with similar diamine structure but different functional groups.
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: A compound with a longer alkyl chain, used in different applications.
Uniqueness
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is unique due to the presence of both diamine and epoxide functionalities, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propiedades
Número CAS |
51961-45-6 |
|---|---|
Fórmula molecular |
C9H22ClN3O |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C6H17N3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h9H,1-8H2;3H,1-2H2 |
Clave InChI |
NWTMPLSLSVYCTM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(CN)CNCCCN |
Números CAS relacionados |
51961-45-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


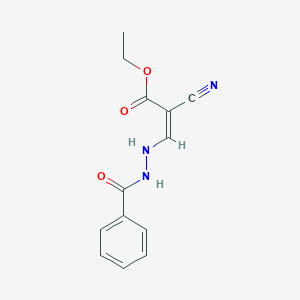
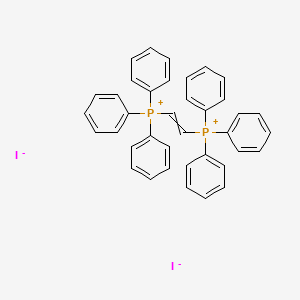
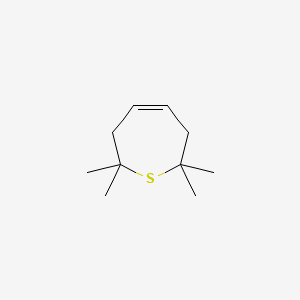
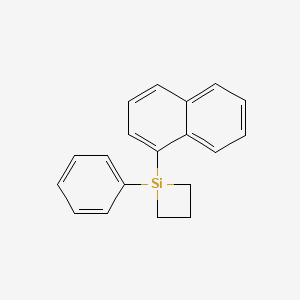
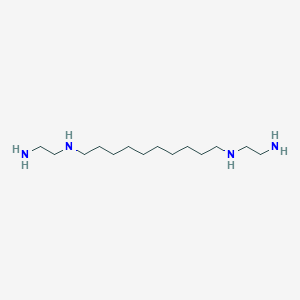
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
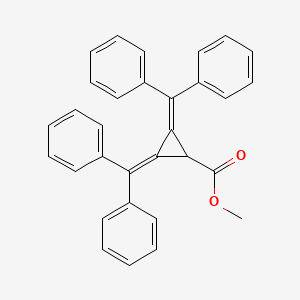

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
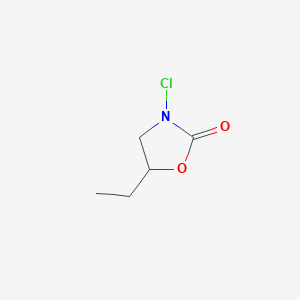
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
